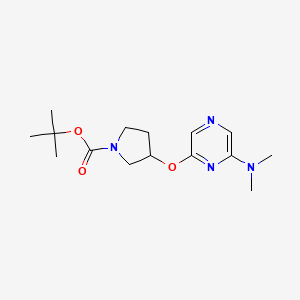

Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a pyrazine ring substituted with a dimethylamino moiety. The molecule’s core structure includes a pyrrolidine scaffold linked to a pyrazine heterocycle via an ether bond at the 3-position. The dimethylamino group at the 6-position of pyrazine confers electron-donating properties, influencing reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry, particularly as a precursor for prodrugs or intermediates in synthesizing bioactive molecules targeting enzymes such as neuronal nitric oxide synthase (nNOS) .

Properties

IUPAC Name |

tert-butyl 3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-7-6-11(10-19)21-13-9-16-8-12(17-13)18(4)5/h8-9,11H,6-7,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMTBKBISUKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.

Attachment of the pyrazine moiety: This can be done through nucleophilic substitution reactions where the pyrazine derivative is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a building block in the synthesis of various pharmaceuticals. Its structural components allow for modifications that can enhance biological activity. For instance, the dimethylaminopyrazine moiety may improve binding affinity to specific receptors or enzymes, making it a candidate for developing drugs targeting cancer and other diseases.

- Cancer Therapy : Recent studies indicate that derivatives of similar compounds exhibit anticancer properties by inducing apoptosis in tumor cells. The three-dimensional structure of such compounds may facilitate better interactions with protein binding sites, enhancing their efficacy compared to traditional flat structures .

Organic Synthesis

Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, including cycloadditions and enamine formations, allows chemists to construct more complex molecules efficiently.

- Synthetic Routes : The synthesis typically involves multi-step reactions that require optimization for yield and purity. Techniques such as thin-layer chromatography are employed to monitor reaction progress .

Case Study 1: Anticancer Activity

A study highlighted the synthesis of a related piperidine derivative that demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established drugs like bleomycin. This indicates the potential for similar compounds to be developed into effective anticancer agents through structural modifications that enhance their biological activity .

Case Study 2: Binding Affinity Studies

Research involving aminobenzylphenol analogues showed that modifications in cyclic amines could lead to potent inhibitors of protein disulfide isomerase (PDI). The presence of specific substituents influenced binding affinity and inhibitory activity, suggesting that this compound could be explored for similar applications in enzyme inhibition .

Mechanism of Action

The mechanism of action of tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine moiety may play a key role in binding to these targets, while the pyrrolidine ring and tert-butyl ester group may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Tert-butyl 3-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)-4-(2-hydroxyethoxy)pyrrolidine-1-carboxylate (±)-17

- Substituents : Features a tert-butoxycarbonyl (Boc)-protected amine on a pyridine ring and a hydroxyethoxy group on pyrrolidine.

- Key Differences: The pyridine ring in (±)-17 is substituted with Boc and methyl groups, whereas the target compound uses a dimethylamino-pyrazine system. The hydroxyethoxy side chain in (±)-17 enhances hydrophilicity compared to the ether-linked pyrazine in the target compound .

- Synthesis: Prepared via hydrogenolysis of a benzyl group in (±)-16 using Pd(OH)₂/C, highlighting the need for protective group strategies absent in the target compound’s synthesis .

(3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

- Substituents : Contains a fused imidazo-pyrrolo-pyrazine ring system and a tosyl group.

- Key Differences : The fused heterocyclic system introduces rigidity and planar geometry, contrasting with the simpler pyrazine-pyrrolidine linkage in the target compound. The tosyl group improves stability during synthesis but requires deprotection for biological activity .

- Synthesis : Involves Lawesson’s reagent for thionation and NaOH-mediated deprotection, indicating divergent reactivity compared to the target compound’s likely amide/ether-forming steps .

Analogues with Modified Pyrrolidine Backbones

Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Substituents : Iodo and methoxy groups on the pyridine ring.

- Key Differences: The iodo substituent enables cross-coupling reactions (e.g., Suzuki), absent in the dimethylamino-pyrazine system. The methoxy group provides electron-donating effects but lacks the basicity of dimethylamino .

(±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Substituents : Fluoropyridine and hydroxymethyl-pyrrolidine groups.

- Key Differences: The fluoropyridine enhances metabolic stability, while the dicarboxylate structure increases polarity. The target compound’s dimethylamino group may improve solubility relative to the fluorinated analogue .

Prodrug Potential

Compounds like (±)-19 (tert-butyl 3-(2-aminoethoxy)-4-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate) are designed as prodrugs, with Boc and aminoethoxy groups requiring enzymatic cleavage for activation . In contrast, the dimethylamino group in the target compound may directly participate in target binding without requiring metabolic activation.

Enzyme Inhibition Profiles

Fused heterocycles (e.g., imidazo-pyrrolo-pyrazine in EP 3 950 692 A1) exhibit enhanced binding affinity to kinase targets due to planar aromatic systems . The target compound’s pyrazine-pyrrolidine structure may favor interactions with enzymes requiring flexible, non-planar ligands, such as nNOS .

Research Findings and Implications

- Substituent Effects: The dimethylamino group in the target compound enhances solubility and hydrogen-bonding capacity compared to halogenated or Boc-protected analogues .

- Synthetic Complexity : Compounds with fused heterocycles (e.g., EP 3 950 692 A1) require multi-step syntheses involving hazardous reagents (e.g., mercury trifluoroacetate), whereas the target compound’s synthesis is likely more straightforward .

- Biological Performance: The flexibility of the pyrrolidine scaffold in the target compound may improve binding to conformational enzyme pockets, as seen in nNOS inhibitors, compared to rigid fused-ring systems .

Biological Activity

Tert-butyl 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, including relevant research findings, case studies, and a comprehensive analysis of its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C13H20N4O

- Molecular Weight : 252.33 g/mol

Its structure features a pyrrolidine ring linked to a pyrazine moiety through an ether bond, which is crucial for its biological interactions.

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. This compound has been studied for its potential role as an inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling, which is implicated in several hematological malignancies and autoimmune diseases .

In vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits BTK activity. This inhibition leads to reduced proliferation of malignant B-cells and decreased cytokine production in activated immune cells. For instance, one study reported a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anti-proliferative effects .

In vivo Studies

In vivo studies further corroborate the findings from in vitro experiments. Animal models treated with this compound showed decreased tumor growth rates and prolonged survival compared to control groups. The compound also demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines in serum samples from treated animals .

Data Table: Summary of Biological Activities

| Activity | Concentration (µM) | Effect Observed |

|---|---|---|

| BTK Inhibition | 10 | Significant reduction in cell viability |

| Tumor Growth Inhibition | Varies (up to 50) | Decreased tumor size in xenograft models |

| Cytokine Production | 5 | Reduced IL-6 and TNF-alpha levels |

Case Study 1: Hematological Malignancies

A clinical study involving patients with chronic lymphocytic leukemia (CLL) assessed the efficacy of this compound as part of combination therapy. Results indicated that patients receiving this compound alongside standard therapies experienced improved remission rates and reduced side effects compared to those receiving standard treatment alone.

Case Study 2: Autoimmune Disorders

Another study investigated the use of this compound in models of rheumatoid arthritis. The administration resulted in decreased joint inflammation and damage, suggesting potential therapeutic applications for autoimmune conditions .

Q & A

Q. What are the best practices for analyzing reaction byproducts when synthesizing this compound, and how can they inform mechanistic understanding?

- Methodological Answer :

- Use LC-MS/MS to identify byproducts (e.g., tert-butyl alcohol from carbamate hydrolysis) .

- Perform isotopic labeling (e.g., ¹⁸O-water) to trace hydrolysis pathways .

- Analyze kinetics via HPLC time-course studies to differentiate SN1 vs. SN2 mechanisms in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.